4-(2-Ethylcyclohexyl)aniline
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Overview
Description
4-(2-Ethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 2-ethylcyclohexyl group. This compound is primarily used in research and development, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylcyclohexyl)aniline typically involves the alkylation of aniline with 2-ethylcyclohexyl halides under basic conditions. The reaction can be catalyzed by palladium or copper catalysts to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve the reduction of nitroarenes followed by alkylation. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) for halogenation and sulfuric acid (H2SO4) for nitration are commonly employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(2-Ethylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Ethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to influence various cellular processes .
Comparison with Similar Compounds
Aniline: The parent compound, simpler in structure and widely used in the chemical industry.
Cyclohexylamine: Similar in structure but lacks the aromatic ring, making it less reactive in certain reactions.
2-Ethylaniline: Similar in structure but lacks the cyclohexyl group, affecting its physical and chemical properties.
Uniqueness: 4-(2-Ethylcyclohexyl)aniline is unique due to the presence of both the cyclohexyl and ethyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4-(2-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-5-3-4-6-14(11)12-7-9-13(15)10-8-12/h7-11,14H,2-6,15H2,1H3 |
InChI Key |
HGLBWSPNBZHYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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